3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c1-12-14(7-8-20(22)23)21(24)26-19-10-18-16(9-15(12)19)17(11-25-18)13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDQTICJJSVLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160735 | |
| Record name | 5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777857-48-4 | |
| Record name | 5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777857-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the furochromene core, followed by functionalization to introduce the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating their activity. Pathways involved in its mechanism of action could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid with structurally related compounds, emphasizing substituent variations, molecular properties, and biological activities:
Key Observations:
Substituent Impact on Activity: The phenyl group at position 3 in the target compound may enhance binding to viral proteases, as seen in ZINC02123811’s interaction with SARS-CoV-2 Mpro . Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit antimicrobial activity, suggesting halogenation augments bioactivity against pathogens . Thioester analogs (e.g., 3-(methylthio)propanoic acid esters) are volatile aroma compounds, indicating structural flexibility for diverse applications .
Synthetic Accessibility :
- Compounds with tert-butyl groups (e.g., Combi-Blocks derivatives) are synthesized as intermediates but lack reported biological data, highlighting the need for further functionalization .
- Piperidine-carboxamide appendages (ZINC02123811) improve pharmacokinetic properties, such as solubility and target affinity .
Structural-Activity Relationships (SAR) :
Biological Activity
3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid is a complex organic compound belonging to the furochromene class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C19H17O4
Molecular Weight: 315.34 g/mol
IUPAC Name: this compound
The compound features a furochromene core structure, characterized by a fused aromatic and heterocyclic system that contributes to its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity: The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects: Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cellular contexts.
- Neuroprotective Effects: Preliminary research indicates potential neuroprotective roles, particularly in models of neurodegenerative diseases by modulating pathways related to neuronal survival.
Antioxidant Activity
Research has demonstrated that furochromene derivatives can effectively scavenge reactive oxygen species (ROS), contributing to their antioxidant capacity. This property is crucial in protecting cells from oxidative damage associated with various diseases.
Anti-inflammatory Activity
The compound has been shown to inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation.
Neuroprotective Effects
In studies involving neuroblastoma cell lines, the compound demonstrated protective effects against oxidative stress-induced apoptosis. It was found to activate the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study on Antioxidant Activity (Source: PubChem) | Demonstrated significant free radical scavenging ability in vitro. |
| Neuroprotective Study (Source: MDPI) | Showed reduction in neuronal death via modulation of apoptotic pathways. |
| Anti-inflammatory Research (Source: BenchChem) | Found to decrease levels of pro-inflammatory cytokines in cell cultures. |
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Neurodegenerative Diseases: Its neuroprotective properties may be beneficial in treating conditions like Alzheimer's disease.
- Chronic Inflammatory Conditions: The anti-inflammatory effects suggest potential use in diseases such as rheumatoid arthritis or inflammatory bowel disease.
- Cancer Therapy: Due to its antioxidant properties, it may play a role in cancer prevention or treatment by protecting normal cells from oxidative damage during chemotherapy.
Q & A
Q. What synthetic methodologies are employed to prepare 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid?
The synthesis typically involves a multi-step approach:
- Step 1 : Construct the furochromenone core via cyclization of substituted coumarin precursors under acidic or basic conditions.
- Step 2 : Introduce the propanoic acid moiety via nucleophilic acyl substitution or coupling reactions (e.g., using EDC/HOBt or DCC as coupling agents).
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) and final products via recrystallization or preparative HPLC .
Key parameters : Anhydrous solvents (e.g., DCM, acetonitrile), controlled temperatures (0–40°C), and inert atmospheres (N₂/Ar) to prevent oxidation.
Q. What analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons and the furochromenone core.
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₂₂H₁₈O₅).
- Purity assessment :
Q. What are the primary biological models used to evaluate its activity?
- In vitro :
- Antioxidant assays : DPPH radical scavenging, SOD activity in cell lines (e.g., HepG2).
- Anti-inflammatory models : Inhibition of COX-2 or TNF-α in RAW 264.7 macrophages.
- In vivo : Murine models of oxidative stress (e.g., LPS-induced inflammation) with dose ranges of 10–100 mg/kg .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require rigorous drying.
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Temperature : Conduct coupling reactions at 0°C to minimize side products (e.g., racemization).
- Monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or inline FTIR to track reaction progress .
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) insights :
Q. How to resolve contradictions in reported biological data?
- Validate assay conditions : Ensure consistency in cell viability protocols (e.g., MTT vs. resazurin assays).
- Control experiments : Include positive controls (e.g., quercetin for antioxidants) and account for solvent effects (DMSO ≤0.1%).
- Cross-validate : Compare in vitro results with in vivo efficacy (e.g., murine oxidative stress models) .
Q. What computational tools aid in predicting binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 (PDB ID: 5KIR).
- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 50 ns trajectories).
- QSAR models : Corrogate electronic parameters (HOMO/LUMO) with antioxidant activity .
Data Contradiction Analysis
Q. Why do halogenated analogs exhibit variable potency?
- Electronegativity effects : Bromine (4-Bromophenyl) increases lipophilicity and membrane permeability vs. chlorine (4-Chlorophenyl), enhancing cellular uptake.
- Steric hindrance : Bulkier halogens may disrupt binding to hydrophobic enzyme pockets (e.g., COX-2).
Resolution : Perform logP measurements and X-ray crystallography of ligand-enzyme complexes .
Q. How to address discrepancies in spectroscopic data?
- NMR assignments : Reconcile chemical shifts using 2D NMR (e.g., HMBC to confirm carbonyl linkages).
- Batch variability : Characterize multiple synthetic batches to identify impurities (e.g., by LC-MS).
Case study : A 2024 study resolved overlapping aromatic signals via NOESY, confirming the propanoic acid’s spatial orientation .
Methodological Recommendations
Q. What strategies enhance reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
